Cas no 2138175-91-2 (5-(trifluoromethyl)oxepan-4-amine)
5-(trifluoromethyl)oxepan-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(trifluoromethyl)oxepan-4-amine
- 2138175-91-2
- EN300-1124141
-
- Inchi: 1S/C7H12F3NO/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5-6H,1-4,11H2
- InChI Key: SGGDYMVUMLROLC-UHFFFAOYSA-N
- SMILES: FC(C1CCOCCC1N)(F)F
Computed Properties
- Exact Mass: 183.08709849g/mol
- Monoisotopic Mass: 183.08709849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 35.2Ų
5-(trifluoromethyl)oxepan-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124141-0.05g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 95% | 0.05g |
$1020.0 | 2023-10-26 | |
| Enamine | EN300-1124141-0.1g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 95% | 0.1g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1124141-0.25g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 95% | 0.25g |
$1117.0 | 2023-10-26 | |
| Enamine | EN300-1124141-0.5g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 95% | 0.5g |
$1165.0 | 2023-10-26 | |
| Enamine | EN300-1124141-1.0g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 1g |
$1214.0 | 2023-06-09 | ||
| Enamine | EN300-1124141-2.5g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 95% | 2.5g |
$2379.0 | 2023-10-26 | |
| Enamine | EN300-1124141-5.0g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 5g |
$3520.0 | 2023-06-09 | ||
| Enamine | EN300-1124141-10.0g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 10g |
$5221.0 | 2023-06-09 | ||
| Enamine | EN300-1124141-1g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 95% | 1g |
$1214.0 | 2023-10-26 | |
| Enamine | EN300-1124141-5g |
5-(trifluoromethyl)oxepan-4-amine |
2138175-91-2 | 95% | 5g |
$3520.0 | 2023-10-26 |
5-(trifluoromethyl)oxepan-4-amine Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-(trifluoromethyl)oxepan-4-amine
5-(Trifluoromethyl)oxepan-4-amine: A Promising Compound in Medicinal Chemistry
5-(Trifluoromethyl)oxepan-4-amine (CAS No. 2138175-91-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its trifluoromethyl and oxepan moieties, offers a promising platform for the development of new drugs targeting various diseases.
The trifluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it a valuable functional group in drug design. The presence of this group in 5-(trifluoromethyl)oxepan-4-amine suggests that it may exhibit improved pharmacokinetic properties compared to similar compounds without this substitution. Additionally, the oxepan ring, a seven-membered cyclic structure, provides conformational rigidity and can influence the binding affinity and selectivity of the molecule to its target.
Recent studies have explored the potential of 5-(Trifluoromethyl)oxepan-4-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent activity against specific neurotransmitter receptors, which are implicated in conditions such as anxiety and depression. The study found that 5-(Trifluoromethyl)oxepan-4-amine selectively binds to serotonin receptors, modulating their activity and potentially offering a new avenue for the development of antidepressant medications.
In addition to its potential in neurology, 5-(Trifluoromethyl)oxepan-4-amine has shown promise in oncology research. A study published in Cancer Research (2023) investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that 5-(Trifluoromethyl)oxepan-4-amine effectively targets specific signaling pathways involved in tumor growth, leading to reduced cell viability and increased apoptosis in cancer cells. This finding highlights the compound's potential as a lead candidate for developing novel anticancer agents.
The synthetic route to 5-(Trifluoromethyl)oxepan-4-amine has been optimized to ensure high yields and purity. A recent publication in Organic Letters (2023) detailed a multi-step synthesis involving the formation of the oxepan ring through a ring-closing metathesis reaction followed by introduction of the trifluoromethyl group via a nucleophilic substitution. This synthetic strategy not only provides a scalable method for producing the compound but also allows for easy modification of the structure to explore analogs with enhanced properties.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-(Trifluoromethyl)oxepan-4-amine. Preliminary data from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and support further investigation into its therapeutic potential.
In conclusion, 5-(Trifluoromethyl)oxepan-4-amine (CAS No. 2138175-91-2) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features, combined with its potential therapeutic benefits, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing drug discovery and improving patient outcomes.
2138175-91-2 (5-(trifluoromethyl)oxepan-4-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)